molecular formula C₂₂H₂₇NO₉ B1140406 O-Desmethyl galanthamine b-D-glucuronide CAS No. 464189-54-6

O-Desmethyl galanthamine b-D-glucuronide

Cat. No. B1140406
M. Wt: 449.45
InChI Key:
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Description

Galanthamine is an alkaloid used in the treatment of Alzheimer's disease, derived from natural sources such as the daffodil (Narcissus spp.) and snowdrop (Galanthus spp.). It has been the subject of extensive research due to its pharmacological properties and complex molecular structure.

Synthesis Analysis

Research has focused on developing efficient synthetic routes for galanthamine. Hu et al. (2006) presented a practical and efficient total synthesis of galanthamine using a novel approach that includes semipinacol rearrangement/desilyation/cyclization and Saegusa-Ito oxidation (Hu et al., 2006). Another notable method involves a biomimetic diversity-oriented synthesis strategy to discover molecules with biological effects beyond those of natural galanthamine, highlighting the versatility of galanthamine's core structure for synthetic modifications (Pelish et al., 2001).

Molecular Structure Analysis

The molecular structure of galanthamine is characterized by its complex polycyclic core, which is essential for its biological activity. The stereochemistry and functional groups present in galanthamine are critical for its interaction with acetylcholinesterase, the enzyme targeted in Alzheimer's disease treatment.

Chemical Reactions and Properties

Galanthamine's chemical properties, such as its ability to inhibit acetylcholinesterase, stem from its molecular structure. The interaction of galanthamine with acetylcholinesterase has been elucidated through X-ray crystallography, revealing how its cyclohexene ring and tertiary amine group engage with the enzyme's active site (Greenblatt et al., 1999).

Scientific Research Applications

Biosynthesis of Galanthamine

Galanthamine, a key compound related to O-Desmethyl galanthamine β-D-glucuronide, is an alkaloid used to treat symptoms of Alzheimer’s disease. Its primary sources are plants like Narcissus spp., Galanthus spp., and Leucojum aestivum. The biosynthetic pathway of galanthamine involves specific enzymes and genes, crucial for its synthesis. Recent studies have identified a methyltransferase involved in this pathway, highlighting the importance of understanding genetic components for potential synthetic biology applications to produce galanthamine and its derivatives more efficiently (Kilgore et al., 2014).

Metabolism and Excretion

The metabolism and excretion of galanthamine, including its O-Desmethyl derivative, involve several pathways such as glucuronidation and O-demethylation. These processes are significant in humans, showing that genetic polymorphism in enzymes like CYP2D6 can influence the pharmacodynamics of galanthamine. This understanding helps in optimizing therapeutic applications and managing individual responses to galanthamine treatment (Mannens et al., 2002).

Enzymatic Conversion and Application in Biotechnology

The conversion of myo-inositol to glucuronic acid, a process related to the formation of glucuronide derivatives like O-Desmethyl galanthamine β-D-glucuronide, highlights the potential for biotechnological applications. Enzymes such as myo-inositol oxygenase can be used to produce glucuronic acid efficiently, indicating a pathway for synthesizing complex molecules and derivatives for medical and industrial purposes (Zheng et al., 2014).

Drug Development and Synthetic Biology

The development of galanthamine-like molecules through diversity-oriented synthesis represents an area of research with potential beyond traditional applications. By exploring structural analogs and derivatives, researchers aim to discover compounds with novel biological effects. This approach may lead to the development of new drugs with mechanisms of action different from those of galanthamine, illustrating the broader implications of studying and modifying compounds like O-Desmethyl galanthamine β-D-glucuronide (Pelish et al., 2001).

Safety And Hazards

The search results do not provide specific information about the safety and hazards associated with O-Desmethyl galanthamine b-D-glucuronide.


Future Directions

The search results do not provide specific information about the future directions of research or applications involving O-Desmethyl galanthamine b-D-glucuronide.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and resources.


properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-9-hydroxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO9/c1-23-7-6-22-5-4-11(30-21-17(27)15(25)16(26)19(32-21)20(28)29)8-13(22)31-18-12(24)3-2-10(9-23)14(18)22/h2-5,11,13,15-17,19,21,24-27H,6-9H2,1H3,(H,28,29)/t11-,13-,15-,16-,17+,19-,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIPWCKRXMIOLQ-KTEHNTIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)O)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Desmethyl Galanthamine beta-D-Glucuronide

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